molecular formula C26H18Cl2F3N5O4 B4308116 8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4308116
M. Wt: 592.3 g/mol
InChI Key: LRCZHBNKDJCQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a combination of pyridine, phenoxy, and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated pyridine under basic conditions.

    Formation of the Purine Core: The purine core is synthesized through the cyclization of appropriate precursors, such as aminoimidazole derivatives, under acidic or basic conditions.

    Final Coupling: The final step involves coupling the pyridine-phenoxy intermediate with the purine core using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and pyridine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to disrupt specific biological pathways in plants and pests.

    Biological Research: The compound is used as a tool to study the mechanisms of action of various biological processes, including signal transduction and gene expression.

    Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Flutolanil: A fungicide with a similar trifluoromethylbenzyl group.

    Fluopicolide: An SDH inhibitor with a similar pyridine moiety.

    Imidacloprid: An insecticide with a similar purine core.

Uniqueness

8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and participate in various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

8-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2F3N5O4/c1-34-21-20(23(37)35(2)25(34)38)36(13-14-4-3-5-15(10-14)26(29,30)31)24(33-21)40-18-8-6-17(7-9-18)39-22-19(28)11-16(27)12-32-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZHBNKDJCQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.